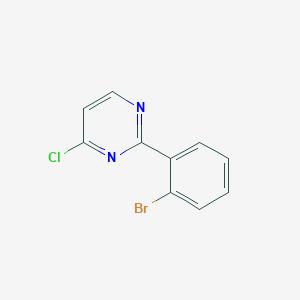
2-(2-Bromophenyl)-4-chloropyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Bromophenyl)-4-chloropyrimidine” often involves heating with certain reagents . For instance, a related compound, “2-(2-bromophenyl)ethylamine”, was synthesized by heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. A related compound, “2-(2-Bromophenyl)propanenitrile”, has a density of 1.4±0.1 g/cm3, a boiling point of 282.5±15.0 °C at 760 mmHg, and a flash point of 124.7±20.4 °C .Aplicaciones Científicas De Investigación
- Applications in Medicinal Chemistry
- ABAD inhibitors : The application of 2-(2-Bromophenyl)pyrrolidine in the preparation of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors is a significant development in the field of medicinal chemistry, particularly in the treatment of diseases such as Alzheimer’s and cancer . These inhibitors are characterized by their structural diversity, with functional groups that contribute to their pharmacological activity . 2-(2-Bromophenyl)pyrrolidine, as a key component in the synthesis of these inhibitors, plays a crucial role in enhancing their ABAD inhibitory properties . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively . The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
- Applications in Medicinal Chemistry
- ABAD inhibitors : The application of 2-(2-Bromophenyl)pyrrolidine in the preparation of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors is a significant development in the field of medicinal chemistry, particularly in the treatment of diseases such as Alzheimer’s and cancer . These inhibitors are characterized by their structural diversity, with functional groups that contribute to their pharmacological activity . 2-(2-Bromophenyl)pyrrolidine, as a key component in the synthesis of these inhibitors, plays a crucial role in enhancing their ABAD inhibitory properties . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively . The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
- Bcl-2 inhibitors : 2-(2-Bromophenyl)pyrrolidine plays a crucial role in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQRUINAHQUZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



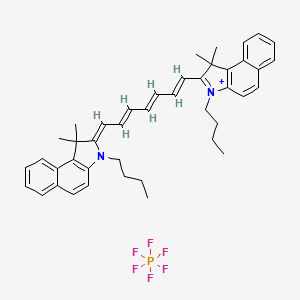
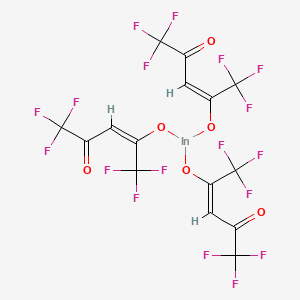
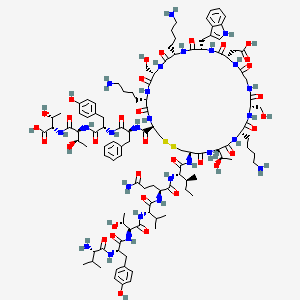
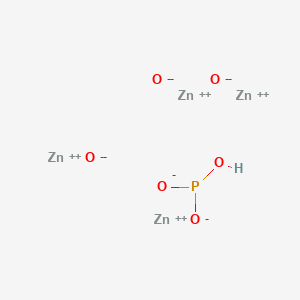
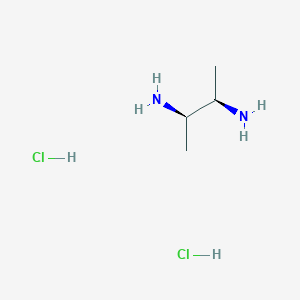
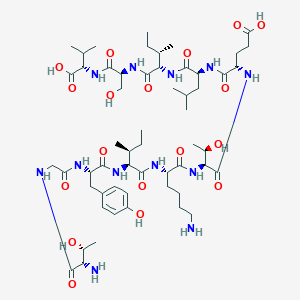
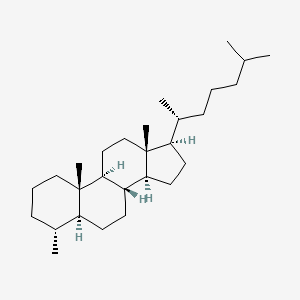

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)



